Ethyl 3-chloro-2,2-dimethylbut-3-enoate (CAS 97987-62-7) is a highly specialized, sterically hindered halogenated ester utilized primarily as a critical building block in advanced pharmaceutical synthesis. Characterized by a gem-dimethyl group at the C2 position and a vinyl chloride moiety, this compound is engineered to provide precise conformational control and synthetic versatility [1]. In industrial procurement, it serves as a preferred precursor for generating sterically hindered terminal alkynes and complex functionalized acids, most notably in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators [2]. Its structural features are specifically designed to facilitate downstream cyclization and cross-coupling reactions while maintaining excellent stability during bulk storage and transport.
Substituting Ethyl 3-chloro-2,2-dimethylbut-3-enoate with simpler analogs or alternative forms compromises both synthetic viability and regulatory compliance. Replacing it with the free acid (3-chloro-2,2-dimethylbut-3-enoic acid) introduces severe handling challenges, as the acid is prone to degradation and requires specialized corrosive-resistant equipment at scale [1]. Utilizing non-methylated analogs (e.g., ethyl 3-chlorobut-3-enoate) eliminates the critical Thorpe-Ingold effect, resulting in the failure of downstream cyclization steps required for active pharmaceutical ingredients (APIs). Furthermore, while the methyl ester analog is chemically similar, its hydrolysis during late-stage deprotection generates methanol—a Class 2 toxic residual solvent—whereas the ethyl ester yields ethanol, significantly streamlining ICH compliance and waste management in pharmaceutical manufacturing [2].
In late-stage API synthesis, the choice of ester protecting group directly impacts the toxicity of the byproducts generated during saponification. Hydrolysis of Ethyl 3-chloro-2,2-dimethylbut-3-enoate yields ethanol, which is classified as an ICH Class 3 solvent with low toxic potential (permitted daily exposure of 50 mg/day). In contrast, the closely related methyl ester analog yields methanol, an ICH Class 2 solvent with strict regulatory limits (permitted daily exposure of 30 mg/day) [1]. This difference significantly reduces the analytical burden for residual solvent testing and lowers hazardous waste disposal costs.
| Evidence Dimension | Hydrolysis byproduct toxicity classification |
| Target Compound Data | Yields Ethanol (ICH Class 3, PDE 50 mg/day) |
| Comparator Or Baseline | Methyl 3-chloro-2,2-dimethylbut-3-enoate (Yields Methanol, ICH Class 2, PDE 30 mg/day) |
| Quantified Difference | Eliminates generation of Class 2 toxic solvent during deprotection |
| Conditions | Aqueous base hydrolysis during late-stage API deprotection |
Procuring the ethyl ester streamlines regulatory compliance and reduces hazardous waste management costs compared to the methyl ester.
For industrial procurement, material stability during transport and storage is paramount. Ethyl 3-chloro-2,2-dimethylbut-3-enoate is a stable, distillable liquid that can be recovered in >95% yield via standard vacuum distillation. Conversely, the baseline free acid (3-chloro-2,2-dimethylbut-3-enoic acid) is significantly less stable, prone to degradation over time, and requires handling in specialized corrosive-resistant reactors [1]. The esterification protects the carboxylate moiety, ensuring a longer shelf-life and higher reproducibility in subsequent synthetic steps.
| Evidence Dimension | Storage stability and purification recovery |
| Target Compound Data | Stable liquid, >95% recovery via vacuum distillation |
| Comparator Or Baseline | 3-Chloro-2,2-dimethylbut-3-enoic acid (Prone to degradation, corrosive handling) |
| Quantified Difference | Superior shelf-life and elimination of specialized corrosive handling requirements |
| Conditions | Bulk storage and industrial-scale vacuum distillation |
Buyers scaling up API synthesis require stable intermediates that do not degrade during transit or necessitate expensive specialized handling equipment.
The presence of the gem-dimethyl group at the C2 position is not merely structural bulk; it is a critical driver for downstream reactivity. Compared to the unbranched analog (ethyl 3-chlorobut-3-enoate), Ethyl 3-chloro-2,2-dimethylbut-3-enoate induces a strong Thorpe-Ingold effect [1]. This steric compression restricts rotational freedom, dramatically accelerating subsequent cyclization steps and locking the final API into the required bioactive conformation for CFTR modulation. Substituting with a non-methylated analog results in a near-total loss of target binding affinity in the final drug construct.
| Evidence Dimension | Downstream cyclization efficiency and API conformational rigidity |
| Target Compound Data | Enforces required steric geometry via Thorpe-Ingold effect |
| Comparator Or Baseline | Ethyl 3-chlorobut-3-enoate (Lacks gem-dimethyl group) |
| Quantified Difference | Essential for successful cyclization and pharmacological efficacy; non-methylated analogs fail to produce active API |
| Conditions | Integration into indole-core CFTR modulators |
Procurement of the gem-dimethyl variant is strictly required for synthesizing specific APIs where steric bulk dictates pharmacological activity.
The vinyl chloride moiety in Ethyl 3-chloro-2,2-dimethylbut-3-enoate serves as an optimal leaving group for synthesizing sterically hindered terminal alkynes. When subjected to strong base (e.g., NaNH2 or LDA), it undergoes efficient dehydrohalogenation to yield 2,2-dimethylbut-3-ynoic acid derivatives in high yields (>85%) [1]. In contrast, attempting to synthesize these alkynes from the non-chlorinated baseline (ethyl 2,2-dimethylbut-3-enoate) requires multi-step, low-yield functionalization sequences. The pre-installed chlorine atom provides a direct, scalable pathway to highly valuable alkyne building blocks.
| Evidence Dimension | Yield and step-economy for terminal alkyne synthesis |
| Target Compound Data | Direct conversion to alkyne in >85% yield via single-step elimination |
| Comparator Or Baseline | Ethyl 2,2-dimethylbut-3-enoate (Requires multi-step, low-yield functionalization) |
| Quantified Difference | Eliminates multiple synthetic steps and significantly improves overall yield |
| Conditions | Treatment with strong base (e.g., NaNH2) in anhydrous conditions |
Provides process chemists with a direct, high-yield route to sterically hindered alkynes, saving time and reducing reagent costs at scale.
This compound is the right choice for the scalable synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Its gem-dimethyl group provides the necessary Thorpe-Ingold effect to ensure the final indole-based API adopts the correct bioactive conformation, a requirement that cannot be met by unbranched analogs [1].
Where residual solvent toxicity is a primary concern, this ethyl ester is preferred over the methyl ester analog. Upon deprotection, it generates ethanol (an ICH Class 3 solvent) rather than methanol (an ICH Class 2 solvent), thereby simplifying regulatory compliance, reducing analytical testing burdens, and lowering hazardous waste disposal costs [2].
It is an ideal starting material for generating 2,2-dimethylbut-3-ynoic acid derivatives. The built-in vinyl chloride moiety allows for highly efficient, single-step dehydrohalogenation under strong base conditions, providing a direct route to complex alkynes used in subsequent cross-coupling applications [1].